2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Neurokinin-3 Receptor CNS Drug Discovery Structure-Activity Relationship

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide (CAS 1235254-92-8) is a heterocyclic small molecule with a molecular formula of C16H14N4O2 and a molecular weight of 294.31 g/mol. Its structure uniquely fuses a 6-oxopyridazin-1(6H)-yl moiety with a quinolin-3-yl group via an acetamide linker, placing it within the broader class of pyridazinone-quinoline hybrids explored for neurokinin receptor modulation.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 1235254-92-8
Cat. No. B2599858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
CAS1235254-92-8
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)NC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C16H14N4O2/c1-11-6-7-16(22)20(19-11)10-15(21)18-13-8-12-4-2-3-5-14(12)17-9-13/h2-9H,10H2,1H3,(H,18,21)
InChIKeyZXMNIPKNRADZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide (CAS 1235254-92-8) – Structural & Procurement Baseline


The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide (CAS 1235254-92-8) is a heterocyclic small molecule with a molecular formula of C16H14N4O2 and a molecular weight of 294.31 g/mol . Its structure uniquely fuses a 6-oxopyridazin-1(6H)-yl moiety with a quinolin-3-yl group via an acetamide linker, placing it within the broader class of pyridazinone-quinoline hybrids explored for neurokinin receptor modulation [1]. Commercial samples are typically offered at a purity of ≥95% . This compound serves as a focused tool for investigating the structure-activity relationships (SAR) of heterocyclidene acetamide derivatives.

Why a Generic 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide Substitute Cannot Be Guaranteed


Generic substitution within this chemical class is unreliable due to the specific geometry and electronic character conferred by the 3-methyl-6-oxopyridazin-1(6H)-yl group and the quinolin-3-yl attachment. The patent literature distinguishes oxopyridyl quinoline amides based on their precise substitution patterns for neurokinin-3 (NK-3) receptor affinity [1]. A seemingly minor change, such as shifting the quinoline linkage from the 3-yl to the 7-yl position or altering the pyridazinone substitution, can redirect target selectivity from NK-3 to TRPV1 or other CNS targets, as seen in related heterocyclidene acetamide derivatives [2]. Therefore, procurement without verified structural identity risks selecting a compound with an entirely different pharmacological profile.

Head-to-Head & Class-Level Quantitative Differentiation Evidence for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide


Structural Uniqueness for CNS Target Deconvolution vs. 7-Quinolinyl Analog

The compound's 3-quinolinyl substitution pattern is a critical differentiator from the 7-quinolinyl isomer 2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-7-quinolinylacetamide [1]. While empirical binding data for this specific compound is not in the public domain, the patent class 'Oxopyridyl Quinoline Amides' explicitly demonstrates that quinoline positional isomerism governs NK-3 receptor affinity and selectivity over NK-1/NK-2 receptors [2]. This structural distinction makes the 3-yl isomer a non-interchangeable probe for deconvoluting target engagement.

Neurokinin-3 Receptor CNS Drug Discovery Structure-Activity Relationship

Pyridazinone Core Methylation: Differentiated Stability from Non-Methylated 6-Oxopyridazine Analogs

The 3-methyl group on the 6-oxopyridazin-1(6H)-yl core is a strategic structural feature absent in many foundational 6-oxopyridazine derivatives [1]. In the broader pyridazinone class, methyl substitution at this position is known to increase lipophilicity (clogP) and reduce metabolic N-demethylation, potentially enhancing in vitro half-life [2]. This compound thus offers a distinct physicochemical starting point for analoging, differing from non-methylated cores which may have inferior stability profiles.

Metabolic Stability Drug Metabolism Physicochemical Property Optimization

Selectivity Profile Inferred from Heterocyclidene Acetamide Patent SAR

The 'Novel heterocyclidene acetamide derivative' patent family establishes that acetamide-linked heterocycles can be optimized for TRPV1 receptor antagonism, a key target for pain [1]. The unique combination of a methylpyridazinone and a quinoline in this compound sits at a structural intersection between TRPV1 and NK-3 targeted chemotypes. While a simple N-phenylacetamide analog may show TRPV1 activity, the quinoline-containing scaffold is more reminiscent of NK-3 ligands [2], suggesting a distinct polypharmacology profile that a simpler acetamide cannot match.

Pain Research TRPV1 Antagonism Selectivity Screening

Priority Application Scenarios for Procuring 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide


CNS Receptor Deorphanization & Selectivity Profiling

Based on its structural assignment to the NK-3 receptor modulator class [1], this compound is best used as a reference tool in competitive binding assays to profile the selectivity of novel CNS ligands against the neurokinin receptor family. Its positional isomerism is critical for generating accurate SAR data for this chemotype.

Pain Pathway Target Validation Studies

Given its structural overlap with heterocyclidene acetamide TRPV1 antagonists [2], this compound can serve as a comparator in in vitro pain models (e.g., capsaicin-induced calcium flux assays) to differentiate TRPV1-mediated effects from NK-3 mediated neuromodulation.

Medicinal Chemistry Stabilization & Solubility Optimization

The 3-methyl-6-oxopyridazin-1(6H)-yl core provides a metabolically more resistant starting point compared to non-methylated analogs [3]. Researchers can use this compound as a baseline for iterative medicinal chemistry efforts aimed at improving the metabolic stability and solubility of next-generation CNS or pain therapeutics.

Quote Request

Request a Quote for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.